3-Methyl-4-nitrobenzamide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

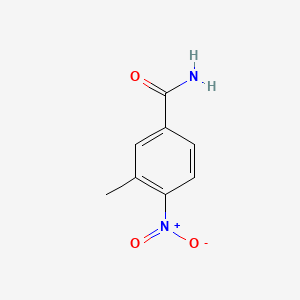

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5-4-6(8(9)11)2-3-7(5)10(12)13/h2-4H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAAGQMIPKPDDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344314 | |

| Record name | 3-Methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99584-85-7 | |

| Record name | 3-Methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-4-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methyl-4-nitrobenzamide CAS number and properties

An In-Depth Technical Guide to 3-Methyl-4-nitrobenzamide

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's core properties, synthesis methodologies, chemical reactivity, and safety protocols, offering field-proven insights grounded in authoritative data.

Chemical Identity and Core Properties

This compound is an aromatic amide compound characterized by a methyl group and a nitro group attached to the benzene ring. These functional groups significantly influence its chemical reactivity and utility as a synthetic building block.

CAS Number: 99584-85-7[1][2][3]

Molecular Structure:

Caption: Chemical structure of this compound.

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 99584-85-7 | [1][2][3] |

| Molecular Formula | C₈H₈N₂O₃ | [1][2][4] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | White to yellowish powder | [5] |

| Solubility | Soluble in alcohol, slightly soluble in hot water. | [3] |

| SMILES | CC1=C(C=CC(=C1)C(=O)N)--INVALID-LINK--[O-] | [1] |

| InChIKey | BCAAGQMIPKPDDX-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing Insights

The synthesis of this compound is typically achieved via its carboxylic acid precursor, 3-methyl-4-nitrobenzoic acid. The manufacturing process involves the selective oxidation of a readily available starting material, followed by amidation.

Step 1: Oxidation of 2,4-Dimethylnitrobenzene

The precursor, 3-methyl-4-nitrobenzoic acid (CAS 3113-71-1), is synthesized by the selective oxidation of the 4-position methyl group of 2,4-dimethylnitrobenzene.[6][7] Various oxidizing agents can be employed, including potassium permanganate, potassium dichromate, or nitric acid.[6] The use of dilute nitric acid is advantageous as it is less costly and the resulting waste acid can be recycled, improving the environmental footprint of the process.[6]

Step 2: Amidation of 3-Methyl-4-nitrobenzoic acid

The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. A common and effective method involves a two-step, one-pot procedure:

-

Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive intermediate, typically an acyl chloride. This is achieved by reacting 3-methyl-4-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Reaction with Ammonia: The resulting acyl chloride is then reacted with an ammonia source (e.g., aqueous ammonia, ammonium hydroxide) to form the final product, this compound.

This well-established pathway ensures high conversion and purity of the final product.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications

The utility of this compound in research and development stems from its role as a versatile intermediate. The presence of the amide and nitro groups allows for a range of chemical transformations.

Dehydration to Nitrile

A key reaction of this compound is its dehydration to form 3-methyl-4-nitrobenzonitrile (CAS 96784-54-2).[8] This transformation is typically accomplished using a strong dehydrating agent such as phosphorus oxychloride (POCl₃).[8]

Experimental Protocol: Synthesis of 3-methyl-4-nitrobenzonitrile [8]

-

Dissolve this compound (1 equivalent) in a suitable solvent like toluene.

-

Slowly add phosphorus oxychloride (POCl₃, ~5 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux for approximately 24 hours.

-

After completion, carefully pour the mixture into ice water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue via recrystallization from ethanol to yield the target nitrile.

Caption: Dehydration of the amide to the corresponding nitrile.

Research Applications

As a functionalized aromatic compound, this compound and its derivatives are valuable in several fields:

-

Pharmaceutical Development: Its precursor, 3-methyl-4-nitrobenzoic acid, is an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.[5] The amide derivative serves as a key building block for creating more complex active pharmaceutical ingredients (APIs).

-

Dye and Pigment Manufacturing: Aromatic nitro compounds are foundational in the synthesis of azo dyes and other colorants.[5]

-

Agrochemicals: It can be used as an intermediate in the production of novel pesticides and herbicides.[5]

Spectral Data and Characterization

Compound identity and purity are confirmed using standard analytical techniques. Spectral data for this compound is available in public databases.[1]

-

¹H NMR Spectroscopy: Provides information on the number and environment of protons, confirming the presence of the aromatic, methyl, and amide protons.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups. Key expected peaks include N-H stretching for the amide, C=O stretching (amide I band), and asymmetric/symmetric stretching for the nitro group.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 180.[1]

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

GHS Hazard Classification: According to aggregated data, this compound is classified with the following hazards:

-

H315: Causes skin irritation. [9]

-

H335: May cause respiratory irritation. [9]

-

H301: Toxic if swallowed. [9]

Precautionary Measures: [1][9][10]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move the person to fresh air.

-

Ingestion: If swallowed, call a poison center or doctor immediately.

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[9][10]

References

- 1. This compound | C8H8N2O3 | CID 595900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 99584-85-7 [chemicalbook.com]

- 4. This compound,(CAS# 99584-85-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]

- 7. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. 3-METHYL-4-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-4-nitrobenzamide

Foreword: A Molecule of Interest in Modern Chemistry

3-Methyl-4-nitrobenzamide, a substituted aromatic amide, represents a class of molecules that are of significant interest to researchers in medicinal chemistry and material science. Its unique structural features—a benzamide core functionalized with both a methyl and a nitro group—confer specific electronic and steric properties that influence its reactivity, stability, and potential biological interactions. Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its potential application in drug discovery, as a synthetic intermediate, or in the development of novel materials. This guide provides a comprehensive exploration of these properties, grounded in established analytical methodologies and field-proven insights, to empower researchers in their scientific endeavors.

Core Molecular and Physical Properties

A foundational understanding of a compound begins with its basic structural and physical data. This information is crucial for everything from calculating reaction stoichiometry to predicting its behavior in different environments.

Molecular Structure and Identity

The unambiguous identification of this compound is established through its unique molecular identifiers and structure.

Caption: Chemical structure of this compound.

Table 1: Key Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 99584-85-7 | [1] |

| Molecular Formula | C₈H₈N₂O₃ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)N)--INVALID-LINK--[O-] | [1] |

| InChIKey | BCAAGQMIPKPDDX-UHFFFAOYSA-N | [1] |

| Melting Point | 158-160 °C | |

| Boiling Point (Predicted) | 321 °C | |

| Solubility | Soluble in alcohol, slightly soluble in hot water. | |

| pKa (Predicted) | 15.14 ± 0.50 |

Spectroscopic and Chromatographic Profile

The structural elucidation and purity assessment of this compound rely on a suite of analytical techniques. Below, we delve into the expected spectral characteristics and a robust chromatographic method for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural confirmation of organic molecules in solution.

-

¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For this compound, we expect to see:

-

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will be characteristic of their positions relative to each other and the substituent groups.

-

Amide Protons (-CONH₂): Two broad singlets, one for each proton, in the region of δ 5.5-8.5 ppm. The chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

-

Methyl Protons (-CH₃): A sharp singlet at approximately δ 2.5 ppm, integrating to three protons.

-

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. We anticipate:

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-170 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm), with carbons directly attached to the nitro and amide groups being the most deshielded.

-

Methyl Carbon (-CH₃): An upfield signal around δ 20 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

-

N-H Stretching: Two distinct bands in the region of 3400-3100 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂) group.

-

C=O Stretching: A strong, sharp absorption band around 1660 cm⁻¹, characteristic of the amide carbonyl group.

-

N-O Stretching (Nitro Group): Two strong bands, typically around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, Electron Ionization (EI) would likely show:

-

Molecular Ion Peak (M⁺): A peak at m/z = 180, corresponding to the molecular weight of the compound.[1]

-

Key Fragmentation Peaks: Fragments corresponding to the loss of the amide group (-NH₂), the nitro group (-NO₂), and other characteristic cleavages of the aromatic ring and its substituents. Common fragments might be observed at m/z values such as 164, 134, and 106.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of pharmaceutical compounds and intermediates. A robust reverse-phase HPLC method is essential for quantifying this compound and detecting any process-related impurities or degradation products.

Caption: Workflow for HPLC purity analysis.

Experimental Protocols: A Practical Guide

The following protocols are provided as robust starting points for the experimental determination of key physicochemical properties. They are designed to be self-validating by incorporating system suitability checks and clear data analysis steps.

Protocol for Purity Determination by Reverse-Phase HPLC

Rationale: This method is designed to separate this compound from potential non-polar and moderately polar impurities. A C18 column is chosen for its versatility with aromatic compounds. The mobile phase composition is selected to provide good resolution and peak shape. UV detection is ideal due to the presence of the chromophoric nitro and benzamide groups.

-

Instrumentation and Consumables:

-

HPLC system with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid or Phosphoric acid (for pH adjustment).

-

0.45 µm syringe filters.

-

-

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v). Acidify the aqueous portion with 0.1% formic acid to improve peak shape and suppress silanol interactions. Degas the mobile phase before use.

-

Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to create a stock solution of approximately 1 mg/mL. Prepare a working standard of ~0.1 mg/mL by dilution.

-

Sample Preparation: Dissolve the sample to be tested in the mobile phase to a nominal concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan).

-

-

System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

-

Analysis: Inject the prepared sample solution.

-

Data Interpretation: Integrate all peaks in the chromatogram. Calculate the purity of the sample by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that an equilibrium is reached between the solid compound and the solution, providing a true measure of solubility.

-

Materials:

-

This compound (solid).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Scintillation vials with screw caps.

-

Orbital shaker or rotator in a temperature-controlled environment (25 °C).

-

Centrifuge.

-

Calibrated HPLC-UV system (as described in Protocol 3.1).

-

-

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a vial containing a known volume (e.g., 2 mL) of PBS at pH 7.4. Prepare in triplicate.

-

Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to 25 °C. Agitate for at least 24 hours to ensure equilibrium is reached. A preliminary time-course experiment is recommended to confirm the time to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with the HPLC mobile phase to a concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample by the validated HPLC method (Protocol 3.1) against a calibration curve prepared from known concentrations of the compound.

-

Calculation: Calculate the solubility by multiplying the quantified concentration by the dilution factor. Report the result in µg/mL or µM.

-

Protocol for Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.

-

Instrumentation:

-

Calibrated melting point apparatus.

-

Capillary tubes (sealed at one end).

-

-

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Gently tap the open end of a capillary tube into the powder until a small amount of sample enters the tube.

-

Packing: Tap the sealed end of the tube on a hard surface to pack the sample tightly into the bottom, aiming for a column height of 2-3 mm.

-

Preliminary Determination: Place the capillary in the heating block. Heat rapidly to get an approximate melting temperature.

-

Accurate Determination: Allow the apparatus to cool. Using a new capillary, heat at a fast rate until the temperature is about 15-20 °C below the approximate melting point.

-

Measurement: Reduce the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned into a clear liquid (completion). The melting range is the difference between these two temperatures.

-

Validation: Perform the determination in triplicate. The results should be consistent.

-

Reactivity, Stability, and Safety

-

Stability: Benzamides are generally stable compounds. However, the presence of the nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution under certain conditions. Hydrolysis of the amide bond can occur under strong acidic or basic conditions, particularly at elevated temperatures. Photochemical stability should also be considered, as nitroaromatic compounds can be light-sensitive.

-

Safety and Handling: According to GHS classifications, this compound is known to cause serious eye irritation.[1] Standard laboratory safety precautions should be followed, including the use of safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The physicochemical properties of this compound define its chemical identity and dictate its behavior in both research and potential applications. This guide has provided a comprehensive overview of its key characteristics, from molecular structure to analytical determination. The detailed protocols herein are designed to be robust and adaptable, providing researchers with the tools necessary for accurate characterization. A thorough understanding and experimental validation of these properties are the essential first steps toward unlocking the full potential of this intriguing molecule.

References

3-Methyl-4-nitrobenzamide molecular structure and formula

An In-depth Technical Guide to 3-Methyl-4-nitrobenzamide

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 99584-85-7), a key chemical intermediate. The document delineates its molecular structure, chemical formula, and physicochemical properties, grounded in authoritative data. It further details a validated synthetic pathway, discusses its reactivity based on its structural characteristics, and outlines its applications, particularly in the context of pharmaceutical research and development. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the handling and utilization of this compound.

Molecular Identity and Structure

This compound is an aromatic organic compound featuring a benzamide core substituted with both a methyl and a nitro group. The precise arrangement of these functional groups dictates its chemical behavior and synthetic utility.

Chemical Formula and Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a quantitative basis for its identification and handling.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₃ | PubChem[1] |

| Molecular Weight | 180.16 g/mol | PubChem[1] |

| CAS Number | 99584-85-7 | ChemicalBook[2], Sinfoo Biotech[3] |

| Appearance | Solid (form may vary) | N/A |

| Solubility | Soluble in alcohol, slightly soluble in hot water. | ChemicalBook[2] |

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for research and regulatory compliance. The standardized names and identifiers for this compound are essential for database searches and procurement.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | PubChem[1] |

| InChI | InChI=1S/C8H8N2O3/c1-5-4-6(8(9)11)2-3-7(5)10(12)13/h2-4H,1H3,(H2,9,11) | PubChem[1] |

| InChIKey | BCAAGQMIPKPDDX-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)N)--INVALID-LINK--[O-] | PubChem[1] |

| PubChem CID | 595900 | PubChem[1] |

Molecular Structure and Key Features

The molecular architecture of this compound consists of a central benzene ring with three substituents. Understanding the interplay of these groups is key to predicting its reactivity.

-

Benzamide Group (-CONH₂): Located at position 1, this primary amide group is a key site for chemical modification and contributes to the molecule's polarity.

-

Methyl Group (-CH₃): Positioned at carbon 3, this electron-donating group slightly activates the aromatic ring towards electrophilic substitution.

-

Nitro Group (-NO₂): Positioned at carbon 4, this strongly electron-withdrawing group deactivates the ring and directs incoming electrophiles. Its presence is crucial for many of the compound's applications as a synthetic intermediate.

Caption: 2D structure of this compound.

Synthesis and Reactivity

This compound is not typically found in nature and must be synthesized. Its primary value lies in its role as an intermediate, where its functional groups can be sequentially modified to build more complex molecules.[2]

Synthetic Pathway Overview

A common and logical route to this compound starts from 3-Methyl-4-nitrobenzoic acid. This precursor is a valuable fine chemical itself, often synthesized via the oxidation of 2,4-dimethylnitrobenzene.[4][5][6] The carboxylic acid is then converted to the primary amide. The overall process can be visualized as a two-stage workflow.

Caption: General workflow for synthesis and validation.

Experimental Protocol: Amidation of 3-Methyl-4-nitrobenzoic Acid

This protocol describes a representative method for converting the parent carboxylic acid to the target benzamide. This process involves the activation of the carboxylic acid, typically by forming an acyl chloride, followed by reaction with an ammonia source.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, following all institutional safety guidelines.

Materials:

-

3-Methyl-4-nitrobenzoic acid (1 eq.)

-

Thionyl chloride (SOCl₂, ~1.5 eq.)

-

Toluene (anhydrous)

-

Ammonium hydroxide (NH₄OH, 28-30% solution, excess)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acyl Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (for HCl and SO₂), suspend 3-Methyl-4-nitrobenzoic acid in anhydrous toluene.

-

Add thionyl chloride dropwise at room temperature with stirring.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

-

Cool the mixture to room temperature and remove the excess toluene and thionyl chloride under reduced pressure. The resulting crude 3-methyl-4-nitrobenzoyl chloride is used directly in the next step.

-

-

Amidation:

-

Dissolve the crude acyl chloride in a minimal amount of an inert solvent like DCM.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add the acyl chloride solution dropwise to a stirred, cooled beaker of excess concentrated ammonium hydroxide. A precipitate will form immediately.

-

Stir the resulting slurry vigorously for 30-60 minutes, allowing it to slowly warm to room temperature.

-

-

Workup and Purification:

-

Filter the solid precipitate and wash thoroughly with cold water to remove excess ammonia and ammonium salts.

-

Air-dry the crude product.

-

For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified crystals under vacuum.

-

-

Validation:

-

Confirm the identity and purity of the final product by obtaining its melting point and recording spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to compare against reference spectra.

-

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile building block for more complex molecules. Its distinct functional groups allow for selective chemical transformations.

Role as a Synthetic Intermediate

The nitro group is a particularly useful functional handle. It can be readily reduced to an amine group (-NH₂), yielding 4-amino-3-methylbenzamide. This resulting aniline derivative is a common precursor in the synthesis of various heterocyclic systems and other pharmacologically relevant scaffolds. This transformation is foundational in creating diverse chemical libraries for drug screening. The precursor, 3-Methyl-4-nitrobenzoic acid, is a noted intermediate in the synthesis of the antihypertensive drug telmisartan and certain anti-inflammatory agents.[4][5][7]

Potential Biological Activity

While this compound itself is not a known therapeutic agent, derivatives of the core 3-methyl-4-nitrobenzoate structure have been investigated for biological activity. A 2025 study explored a series of these derivatives as potential antifungal drug candidates, with some compounds showing promising activity against Candida strains.[8] This highlights the potential of the molecular scaffold as a starting point for developing new therapeutic agents.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that necessitate appropriate personal protective equipment (PPE) and handling procedures.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:

-

H319: Causes serious eye irritation.[1]

-

H301: Toxic if swallowed.[9]

-

H315: Causes skin irritation.[9]

-

H335: May cause respiratory irritation.[9]

GHS Pictogram:

-

Warning[1]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[10]

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[10] Prevent dust generation and dispersion.[12]

-

Storage: Store in a cool, dark, and dry place.[12] Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents.[11][12]

First Aid Measures:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[10][12]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10][12]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

-

Ingestion: Rinse mouth. If swallowed, call a poison center or doctor if you feel unwell.[10]

Conclusion

This compound is a well-defined organic compound whose value is primarily realized in its application as a synthetic intermediate. Its molecular structure, characterized by the strategically placed amide, methyl, and nitro groups, provides a versatile platform for constructing more elaborate molecules of interest to the pharmaceutical and fine chemical industries. A thorough understanding of its properties, synthesis, and safe handling protocols is crucial for any researcher or organization intending to utilize this compound in their development pipeline.

References

- 1. This compound | C8H8N2O3 | CID 595900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 99584-85-7 [chemicalbook.com]

- 3. This compound,(CAS# 99584-85-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]

- 6. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

Foreword: The Isomeric Identity of C8H8N2O3

An In-depth Technical Guide to the Isomers of C8H8N2O3: Nitroacetanilide

To the researcher, the molecular formula C8H8N2O3 presents not a single entity, but a family of structural isomers known as nitroacetanilide. The specific placement of the nitro (-NO2) group on the phenyl ring relative to the acetamido (-NHCOCH3) group gives rise to three distinct compounds, each with unique properties and synthetic pathways. This guide eschews a singular focus, instead providing a comprehensive examination of the ortho, meta, and para isomers, reflecting the practical realities of their synthesis and application in research and industry. Understanding the subtle yet critical differences between these isomers is paramount for their effective utilization as chemical intermediates in the development of dyes, pharmaceuticals, and other advanced materials. This document serves as a senior-level scientific resource, detailing the synthesis, characterization, and application of these pivotal compounds.

Part 1: Physicochemical Properties & Spectroscopic Characterization

The identity and purity of a chemical compound are established through its physical and spectroscopic data. For the nitroacetanilide isomers, the position of the nitro group profoundly influences properties such as melting point and solubility, which are critical for both reaction monitoring and purification.

Comparative Physicochemical Data

The fundamental properties of the three nitroacetanilide isomers are summarized below. The para-isomer's higher melting point is indicative of a more stable crystal lattice structure, facilitated by its molecular symmetry.

| Property | N-(2-nitrophenyl)acetamide | N-(3-nitrophenyl)acetamide | N-(4-nitrophenyl)acetamide |

| Common Name | 2'-Nitroacetanilide | 3'-Nitroacetanilide | 4'-Nitroacetanilide |

| Synonyms | o-Nitroacetanilide | m-Nitroacetanilide | p-Nitroacetanilide |

| CAS Number | 552-32-9[1][2] | 122-28-1[3] | 104-04-1[4][5] |

| Molar Mass | 180.16 g/mol [1][2] | 180.16 g/mol [3][6] | 180.16 g/mol [4][5][7][8] |

| Appearance | Yellow crystalline solid | Yellow precipitate/solid | Solid, white-green or brown[5][9] |

| Melting Point | 92-94 °C | 155-158 °C | 213-215 °C[4][5][9][10][11] |

| IUPAC Name | N-(2-nitrophenyl)acetamide[1][2] | N-(3-nitrophenyl)acetamide[3][6] | N-(4-nitrophenyl)acetamide[4][5] |

Spectroscopic Signatures for Isomer Differentiation

While physical properties offer initial clues, definitive identification relies on spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is particularly effective for distinguishing the isomers. The substitution pattern on the aromatic ring creates unique splitting patterns for the aromatic protons. The para-isomer will exhibit a more simplified, symmetrical pattern (typically two doublets), whereas the ortho and meta isomers will show more complex multiplets. ¹³C NMR provides information on the chemical environment of each carbon atom.[1][4]

-

Infrared (IR) Spectroscopy : All three isomers will display characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1670 cm⁻¹), and the aromatic C=C bonds. The key differentiators are the strong asymmetric and symmetric stretches of the nitro group (-NO₂) typically found around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[3]

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the C8H8N2O3 formula. The fragmentation pattern can also offer structural clues, though it may not be sufficient on its own to differentiate the isomers definitively.[8]

Part 2: Synthesis, Mechanism, and Purification

The synthesis of nitroacetanilides is a cornerstone of undergraduate and industrial organic chemistry, offering a classic example of electrophilic aromatic substitution and the influence of directing groups. The choice of synthetic strategy is dictated by the target isomer.

Primary Synthesis: Electrophilic Nitration of Acetanilide

The most common route produces a mixture of 2'-nitroacetanilide and 4'-nitroacetanilide. The acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group. The para-isomer is the major product due to the steric hindrance at the ortho position from the bulky acetamido group.

Causality of Reagents:

-

Acetanilide : The starting aromatic compound. The acetamido group protects the amine from oxidation by nitric acid and directs the substitution.

-

Nitrating Mixture (HNO₃ + H₂SO₄) : This is not merely a simple mix. Concentrated sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[10][12]

-

Temperature Control (0-10°C) : The reaction is highly exothermic. Maintaining a low temperature is critical to prevent di-nitration and minimize side reactions.[10][12]

-

Preparation : In a beaker, dissolve 5.0 g of acetanilide in 5.0 mL of glacial acetic acid.

-

Cooling : Place the beaker in an ice-salt bath and carefully add 10 mL of concentrated sulfuric acid with stirring. Cool the mixture to below 5°C.

-

Nitrating Mixture : In a separate flask, prepare the nitrating mixture by cautiously adding 2.5 mL of concentrated nitric acid to 2.5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Reaction : Add the cold nitrating mixture dropwise to the acetanilide solution over 30 minutes, ensuring the temperature does not exceed 10°C. A magnetic stirrer is essential for efficient mixing.

-

Quenching : After the addition is complete, allow the mixture to stand at room temperature for 30-60 minutes to complete the reaction.

-

Precipitation : Pour the reaction mixture slowly and with vigorous stirring onto 100 g of crushed ice in a large beaker. The crude product, primarily 4'-nitroacetanilide, will precipitate as a pale yellow solid.

-

Isolation : Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove residual acid.

Caption: Workflow for the synthesis of 4'-nitroacetanilide via electrophilic nitration.

Targeted Synthesis of 3'-Nitroacetanilide

Direct nitration is ineffective for producing the meta isomer. Therefore, the synthetic logic is inverted: the nitro group is positioned first, and the amine is acetylated subsequently.[13]

-

Dissolution : In a round-bottom flask, dissolve 5.0 g of m-nitroaniline in 15 mL of glacial acetic acid. Gentle warming may be necessary.

-

Acetylation : Add 5.5 mL of acetic anhydride to the solution.

-

Reaction : Heat the mixture to a gentle reflux for approximately 15-20 minutes.

-

Precipitation : Carefully pour the hot reaction mixture into 100 mL of ice-cold water while stirring vigorously. A yellow precipitate of 3'-nitroacetanilide will form.[13]

-

Isolation : Cool the mixture thoroughly in an ice bath to maximize precipitation, then collect the crude product by vacuum filtration and wash with cold water.

Purification: The Art of Recrystallization

Recrystallization is the primary method for purifying the solid nitroacetanilide products.[13] The significant difference in solubility between the ortho and para isomers in ethanol allows for their effective separation. 4'-Nitroacetanilide is much less soluble in cold ethanol than 2'-nitroacetanilide.

-

Solvent Selection : Ethanol or an aqueous ethanol mixture is a common choice.

-

Procedure : Dissolve the crude product in a minimum amount of hot solvent.

-

Filtration : If impurities are present, perform a hot gravity filtration.

-

Crystallization : Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce the formation of pure crystals.

-

Collection : Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

Part 3: Applications and Biological Context

Nitroacetanilides are rarely the final product; their value lies in their role as versatile chemical intermediates.[9][14] The presence of both an acetamido group and a reducible nitro group allows for a wide range of subsequent chemical transformations.

Industrial Significance as Chemical Intermediates

-

Dye Manufacturing : The primary industrial application is in the production of azo dyes. 4'-Nitroacetanilide is hydrolyzed and reduced to produce p-nitroaniline, a key precursor for dyes like Para Red.[5][15][16] Similarly, 3'-nitroacetanilide is a precursor to m-nitroaniline for other classes of dyes.[13]

-

Pharmaceutical Synthesis : These compounds serve as building blocks for more complex active pharmaceutical ingredients (APIs). For example, 3'-nitroacetanilide has been explored as an intermediate in alternative synthetic routes to paracetamol (acetaminophen).[14]

-

Rubber and Polymer Chemistry : Derivatives of nitroanilines are used as antioxidants and vulcanization agents in the production of rubber chemicals.[15]

Caption: Role of Nitroacetanilide as a precursor in chemical manufacturing.

Broader Biological Activity of Nitroaromatics

While nitroacetanilides themselves are not typically used as drugs, the nitroaromatic scaffold is a well-established pharmacophore. The nitro group is a potent electron-withdrawing group that can participate in cellular redox cycling. This ability underlies the broad spectrum of biological activities seen in nitro-containing compounds.[17][18]

-

Antimicrobial Activity : Many nitro compounds exhibit antibacterial, antifungal, and antiparasitic properties. The nitro group can be reduced by microbial enzymes to form reactive nitroso and hydroxylamine intermediates, which induce oxidative stress and damage cellular macromolecules, leading to cell death.[17][18]

-

Antineoplastic Agents : The ability of nitro groups to induce redox stress is also harnessed in the design of some anticancer drugs.

-

Toxicophore Potential : The same mechanism that provides biological activity can also lead to toxicity in humans. Therefore, the nitro group is often considered both a pharmacophore and a toxicophore, requiring careful consideration in drug design.[17][18]

Part 4: Safety and Handling

Scientific integrity demands a rigorous approach to safety. Nitroacetanilides, while stable under normal conditions, are classified as irritants and require appropriate handling.

GHS Hazard Classification

Aggregated GHS information indicates the following hazards for nitroacetanilide isomers:[1][3][4]

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

A "Warning" signal word is associated with these compounds.[1][3][4]

Laboratory Handling Protocols

-

Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and nitrile gloves.

-

Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder.

-

Storage : Store in a cool, dry place away from strong oxidizing agents. The compounds are combustible but stable.[12][19]

-

Spill Management : In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a designated waste container.

-

Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The chemical formula C8H8N2O3 is a gateway to the rich and instructive chemistry of the nitroacetanilide isomers. These compounds are not merely academic curiosities but are foundational intermediates in the chemical industry. Their synthesis provides a practical illustration of electrophilic aromatic substitution, while their purification highlights key laboratory techniques. For the research and drug development professional, understanding the distinct characteristics of the ortho, meta, and para isomers, governed by the electronic and steric effects of their functional groups, is essential for leveraging their synthetic potential in the creation of novel dyes, polymers, and therapeutic agents.

References

- 1. 2'-Nitroacetanilide | C8H8N2O3 | CID 11090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamide, N-(2-nitrophenyl)- [webbook.nist.gov]

- 3. 3-Nitroacetanilide | C8H8N2O3 | CID 31206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitroacetanilide | C8H8N2O3 | CID 7691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nitroacetanilide - Wikipedia [en.wikipedia.org]

- 6. 3'-Nitroacetanilide, 98+% | Fisher Scientific [fishersci.ca]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. jcbsc.org [jcbsc.org]

- 9. webqc.org [webqc.org]

- 10. 4'-Nitroacetanilide CAS#: 104-04-1 [m.chemicalbook.com]

- 11. 4-硝基乙酰苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 4'-Nitroacetanilide | 104-04-1 [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Buy 3'-Nitroacetanilide | 122-28-1 [smolecule.com]

- 15. p-Nitroacetanilide Study Material [unacademy.com]

- 16. azom.com [azom.com]

- 17. mdpi.com [mdpi.com]

- 18. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2'-NITROACETANILIDE | 552-32-9 [chemicalbook.com]

The Strategic Utility of 3-Methyl-4-nitrobenzamide in Modern Organic Synthesis: A Technical Guide

Abstract

In the landscape of pharmaceutical development and complex organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. 3-Methyl-4-nitrobenzamide, a readily accessible aromatic compound, has emerged as a versatile precursor for the synthesis of a range of high-value molecules. Its strategic placement of functional groups—a reactive nitro group, a modifiable benzamide, and a directing methyl group—offers a powerful handle for medicinal chemists and process development scientists. This technical guide provides an in-depth exploration of the synthetic applications of this compound, with a focus on its pivotal role in the synthesis of key pharmaceutical intermediates for antihypertensive and anticancer agents. We will delve into the underlying chemical principles, provide field-proven experimental protocols, and present a forward-looking perspective on its broader applications.

Physicochemical Properties and Synthetic Rationale

This compound is a crystalline solid with the molecular formula C₈H₈N₂O₃[1]. Its structure is primed for a variety of chemical transformations.

| Property | Value | Source |

| Molecular Weight | 180.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 99584-85-7 | [1] |

The synthetic utility of this molecule is anchored in two primary reactive sites:

-

The Nitro Group: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but, more importantly, it is a precursor to the synthetically versatile amino group. The reduction of the nitro group to an aniline is a cornerstone transformation that opens up a vast array of subsequent reactions, including diazotization, and crucially for this guide, cyclization reactions to form heterocyclic systems.

-

The Benzamide Moiety: The amide functionality can be hydrolyzed to the corresponding carboxylic acid, a key intermediate in many syntheses. Alternatively, the amide itself can participate in various coupling and condensation reactions.

The interplay of these functional groups, along with the steric and electronic influence of the methyl group, makes this compound a highly valuable and strategic building block.

Application in the Synthesis of Antihypertensive Drug Intermediates: The Telmisartan Backbone

Telmisartan, a potent angiotensin II receptor antagonist, is a widely prescribed medication for the management of hypertension.[2][3][4][5] The synthesis of its complex bis-benzimidazole core often commences from precursors derived from 3-methyl-4-nitrobenzoic acid, the carboxylic acid analog of our topic compound.[2][6][7] Given that the hydrolysis of this compound to 3-methyl-4-nitrobenzoic acid is a straightforward and high-yielding process, the benzamide serves as a readily available and stable precursor for the synthesis of key Telmisartan intermediates.

A critical transformation in the synthesis of Telmisartan is the formation of the benzimidazole ring. This is typically achieved through the reductive cyclization of an ortho-nitroaniline derivative with an aldehyde or carboxylic acid.[7][8][9]

Synthetic Workflow: From this compound to a Key Benzimidazole Intermediate

The following workflow outlines a logical and experimentally validated pathway from this compound to a key benzimidazole intermediate used in the synthesis of Telmisartan.

References

- 1. An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. rjpbcs.com [rjpbcs.com]

- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. pcbiochemres.com [pcbiochemres.com]

An In-Depth Technical Guide to the Antifungal Properties of 3-Methyl-4-Nitrobenzamide Compounds

Foreword: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and many current therapies are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This landscape underscores the urgent need for the discovery and development of novel antifungal agents with unique mechanisms of action. Among the promising chemical scaffolds being investigated, nitroaromatic compounds, and specifically 3-methyl-4-nitrobenzamide derivatives, have emerged as a class of molecules with noteworthy antifungal potential. This guide provides a comprehensive technical overview of the synthesis, biological activity, and proposed mechanism of action of these compounds, intended for researchers, scientists, and drug development professionals in the field of mycology and medicinal chemistry.

The Chemistry of this compound and its Derivatives

The this compound scaffold provides a versatile platform for chemical modification to explore and optimize antifungal activity. The synthesis of these compounds typically begins with the commercially available precursor, 3-methyl-4-nitrobenzoic acid.

Synthesis of the Core Scaffold: this compound

A common and straightforward method for the synthesis of this compound involves the conversion of the parent carboxylic acid to an acid chloride, followed by amidation.

Experimental Protocol: Synthesis of this compound

-

Acid Chloride Formation: To a solution of 3-methyl-4-nitrobenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride or thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the cessation of gas evolution.

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 3-methyl-4-nitrobenzoyl chloride.

-

Amidation: Dissolve the crude acid chloride in an aprotic solvent (e.g., DCM). In a separate flask, prepare a solution of aqueous ammonia or an appropriate amine in the chosen solvent.

-

Reaction: Slowly add the acid chloride solution to the ammonia/amine solution at 0 °C with vigorous stirring.

-

Work-up: After the addition is complete, allow the reaction to proceed at room temperature for 1-2 hours. The resulting precipitate is collected by filtration, washed with water and a cold organic solvent (e.g., diethyl ether) to remove impurities, and then dried under vacuum to afford the desired this compound.

Synthesis of 3-Methyl-4-Nitrobenzoate Derivatives

Ester derivatives of 3-methyl-4-nitrobenzoic acid have also shown significant antifungal activity. These can be synthesized through various esterification methods.[1]

Experimental Protocol: Synthesis of 3-Methyl-4-Nitrobenzoate Esters

-

Fischer Esterification: Reflux a mixture of 3-methyl-4-nitrobenzoic acid (1 equivalent), the desired alcohol (used as both reactant and solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid) for several hours.[1]

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

The characterization of the synthesized compounds is typically achieved using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm their chemical structure and purity.[1]

Antifungal Activity and Spectrum

Derivatives of this compound have demonstrated promising activity against a range of fungal pathogens, particularly opportunistic Candida species.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[2] Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) are often employed for this purpose.[3]

Experimental Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27)

-

Inoculum Preparation: Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).[3]

-

Inoculum Dilution: Dilute the suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 103 CFU/mL.[3]

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.[2]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.[2]

Spectrum of Activity of 3-Methyl-4-Nitrobenzoate Derivatives

Studies have shown that 3-methyl-4-nitrobenzoate derivatives exhibit varying levels of activity against different Candida species.[1][4][5]

| Compound | C. albicans ATCC-90028 MIC (µM) | C. glabrata ATCC-90030 MIC (µM) | C. krusei ATCC-34125 MIC (µM) | C. guilliermondii 207 MIC (µM) |

| Methyl 3-methyl-4-nitrobenzoate | >552 | >552 | >552 | 39 |

| Pentyl 3-methyl-4-nitrobenzoate | >421 | >421 | >421 | 31 |

Data sourced from a study on 3-methyl-4-nitrobenzoate derivatives.[1][5]

These results indicate that the antifungal activity is dependent on both the specific chemical structure of the derivative and the fungal species being tested. Notably, some derivatives show potent activity against C. guilliermondii.[1][4][5]

Proposed Mechanism of Action: Targeting Fungal Thymidylate Kinase

While the precise mechanism of action for this compound compounds has not been definitively elucidated through experimental studies, in silico modeling provides a compelling hypothesis.

Thymidylate Kinase (TPMK) as a Promising Antifungal Target

Thymidylate kinase (TMPK, also known as CDC8 in yeast) is a crucial enzyme in the DNA synthesis pathway. It catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), a necessary precursor for the formation of thymidine triphosphate (dTTP).[6][7] As an essential enzyme for fungal growth and viability, its inhibition is a promising strategy for antifungal drug development.[6][8] Importantly, there are structural differences between fungal and human TMPK, which can be exploited for the development of selective inhibitors.[2][6]

In Silico Docking Studies

Molecular docking simulations have been employed to investigate the potential interaction of 3-methyl-4-nitrobenzoate derivatives with fungal TMPK.[9] These computational studies predict the binding affinity and conformation of a ligand within the active site of a target protein.

Modeling studies of the most bioactive 3-methyl-4-nitrobenzoate derivatives have demonstrated favorable interactions with the TMPK protein of C. guilliermondii.[1][4] The nitro group and the ester side chain appear to play a crucial role in the binding affinity.

Caption: Proposed inhibitory action of this compound derivatives on fungal TPMK.

Structure-Activity Relationship (SAR)

Preliminary SAR studies suggest that the nature of the alkyl side chain in 3-methyl-4-nitrobenzoate esters significantly influences their antifungal activity.[1][4] The presence of the nitro group is also believed to be critical for the bioactivity of these compounds, a feature observed in other classes of antimicrobial agents.[5][10] Further research is needed to systematically explore the SAR and to design more potent and selective inhibitors.

Cytotoxicity and Selectivity

A critical aspect of antifungal drug development is ensuring that the compounds are selectively toxic to fungal cells with minimal effects on host mammalian cells.[11]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in the appropriate medium supplemented with fetal bovine serum and antibiotics in a 96-well plate.

-

Compound Treatment: Once the cells have reached the desired confluency, treat them with serial dilutions of the test compound and incubate for 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can then be determined.

A high IC50 value against mammalian cells and a low MIC value against fungal cells indicate good selectivity.

Future Directions and Conclusion

The exploration of this compound compounds as antifungal agents is a promising area of research. The available data suggests that these compounds, particularly certain ester derivatives, possess potent activity against clinically relevant Candida species. The proposed mechanism of action, involving the inhibition of the essential fungal enzyme thymidylate kinase, provides a strong rationale for their further development.

Future work should focus on:

-

Experimental validation of the mechanism of action: Biochemical assays with purified fungal TMPK are needed to confirm the inhibitory activity of these compounds.

-

Expansion of the antifungal spectrum: Testing against a broader panel of fungal pathogens, including molds and other yeast species, is necessary to determine the full scope of their activity.

-

Comprehensive SAR studies: Systematic chemical modifications of the this compound scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

In vivo efficacy studies: Promising lead compounds should be evaluated in animal models of fungal infections to assess their therapeutic potential.

References

- 1. ijpbs.com [ijpbs.com]

- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 3. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 5. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Thymidylate kinase: an old topic brings new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. qscience.com [qscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-METHYL-4-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Safe Handling, and Storage of 3-Methyl-4-nitrobenzamide

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 3-methyl-4-nitrobenzamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Understanding the Compound: Physicochemical Properties and Hazard Profile

This compound is a nitroaromatic amide with the molecular formula C₈H₈N₂O₃.[1] A thorough understanding of its properties is fundamental to anticipating its behavior and handling it safely.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 99584-85-7 | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Appearance | Solid (powder/crystals) | [2] |

| Melting Point | 158-160°C | [3] |

| Boiling Point | 321°C | [3] |

| Solubility | Soluble in alcohol, slightly soluble in hot water. | [4] |

The primary and most immediate hazard associated with this compound, as identified by the Globally Harmonized System (GHS), is its potential to cause serious eye irritation.[1][5] However, safety data for structurally similar compounds and the broader class of nitroaromatic amides suggest that other hazards, such as skin and respiratory irritation, should not be discounted.[6][7]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Serious eye damage/eye irritation - Category 2A | H319: Causes serious eye irritation | Warning | GHS07 |

Source: European Chemicals Agency (ECHA) C&L Inventory[1][5]

The causality behind these classifications lies in the chemical nature of the molecule. The nitro group and the aromatic ring can interact with biological tissues, leading to irritation upon contact. The fine particulate nature of the solid form also poses a risk of airborne dust, which can be easily inhaled or come into contact with the eyes.

Prudent Practices for Handling: A Risk-Based Approach

A systematic and cautious approach is paramount when handling this compound to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source and are the most effective means of exposure prevention.

-

Chemical Fume Hood: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles.

-

Ventilation: Ensure the laboratory has adequate general ventilation to maintain a safe working environment.

Personal Protective Equipment (PPE): The Essential Barrier

The selection and proper use of PPE is critical.

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[8]

-

Hand Protection: Chemical-resistant gloves are essential. Butyl or nitrile gloves are recommended for handling nitro compounds.[9][10] It is crucial to inspect gloves for any signs of degradation or punctures before use and to change them immediately if contamination is suspected.[10]

-

Body Protection: A full-length laboratory coat, buttoned, is required. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: In situations where dust may be generated and engineering controls cannot guarantee exposure below acceptable limits, a NIOSH-approved respirator with a particulate filter is recommended.[8]

Caption: Workflow for PPE selection and use.

Experimental Protocols: Step-by-Step Methodologies

Weighing and Transferring:

-

Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, containers).

-

Tare Container: Place a tared, labeled container on the balance inside the fume hood.

-

Transfer: Carefully transfer the desired amount of this compound from the stock bottle to the tared container using a clean spatula. Avoid generating dust.

-

Seal: Tightly seal both the stock bottle and the container with the weighed compound.

-

Clean-up: Clean any residual powder from the balance and work surface within the fume hood using a damp cloth or paper towel, which should then be disposed of as hazardous waste.

In Case of Emergency: Preparedness and Response

Spill Procedures

Immediate and appropriate action is crucial in the event of a spill.

For small, manageable spills:

-

Alert Personnel: Notify others in the immediate vicinity.

-

Evacuate: If necessary, evacuate the area.

-

Don PPE: Ensure you are wearing the appropriate PPE as outlined in section 2.2.

-

Containment: Cover the spill with an inert absorbent material such as vermiculite or sand.

-

Collection: Carefully sweep the absorbed material into a labeled container for hazardous waste.

-

Decontamination: Clean the spill area with a damp cloth, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

For large spills:

-

Evacuate: Immediately evacuate the laboratory and alert others.

-

Isolate: Close the laboratory doors and prevent entry.

-

Notify: Contact your institution's emergency response team and provide details of the spill.

Caption: Decision tree for spill response.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[6]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Long-Term Stability and Storage

Proper storage is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

-

Container: Store in a tightly closed, properly labeled container.

-

Environment: Keep in a cool, dry, and well-ventilated area.[11]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[7] The nitro group can react with strong bases, and the amide functionality can be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Light Sensitivity: While specific data for this compound is limited, it is prudent to protect it from direct sunlight, as nitroaromatic compounds can be light-sensitive.[7]

Disposal of this compound Waste

All waste containing this compound, including contaminated labware and cleaning materials, must be treated as hazardous waste.

-

Waste Collection: Collect all waste in a designated, labeled, and sealed container.

-

RCRA Classification: While a specific RCRA waste code for this compound is not explicitly listed, it may fall under codes for nitrobenzene (D036) or cresol (D026) if it exhibits the toxicity characteristic.[12][13][14] It is the responsibility of the waste generator to make a proper hazardous waste determination.

-

Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company in accordance with all local, state, and federal regulations.

Toxicological Insights and Mechanistic Considerations

References

- 1. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. amo-csd.lbl.gov [amo-csd.lbl.gov]

- 4. N-Methyl-4-nitrobenzamide | C8H8N2O3 | CID 347921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C8H8N2O3 | CID 595900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The nature of the mutagenicity and carcinogenicity of nitrated, aromatic compounds in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The reproductive and developmental toxicity of High Flash Aromatic Naphtha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 9. safety.fsu.edu [safety.fsu.edu]

- 10. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Waste Code [rcrainfo.epa.gov]

- 13. wku.edu [wku.edu]

- 14. my.alfred.edu [my.alfred.edu]

- 15. researchgate.net [researchgate.net]

- 16. dspace.cuni.cz [dspace.cuni.cz]

An In-Depth Technical Guide to the GHS Hazard Classification of 3-Methyl-4-Nitrobenzamide

Introduction

3-Methyl-4-nitrobenzamide (CAS No. 99584-85-7) is a substituted benzamide derivative with potential applications in medicinal chemistry and organic synthesis.[1] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's hazard profile is a prerequisite for safe handling, risk assessment, and the design of meaningful experiments. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.[2][3]

This technical guide provides an in-depth analysis of the GHS hazard classifications for this compound. While specific experimental data for this compound are not consistently available in the public domain, this guide elucidates the causality behind its reported classifications by detailing the standardized methodologies and decision criteria upon which they are based. By grounding our understanding in the authoritative OECD Guidelines for the Testing of Chemicals and the GHS criteria, we can establish a robust framework for interpreting the hazard profile of this and other novel chemical entities.

Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 99584-85-7 |

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol [4] |

| Structure |

|

Summary of GHS Hazard Classifications

This compound has been classified under the GHS with the following hazard statements, as aggregated from various chemical safety sources.[4] It is important to note that classifications can vary between suppliers depending on the data available to them.

| Hazard Class | GHS Hazard Statement (H-Code) | Signal Word | Pictogram |

| Acute Toxicity (Oral) | H301: Toxic if swallowed | Danger | 💀 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | ❗ |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning | ❗ |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning | ❗ |

Acute Oral Toxicity

GHS Classification: H301 - Toxic if Swallowed

The classification of H301 indicates that this compound is presumed to have a high degree of toxicity following a single oral dose. This classification is assigned to substances that fall within a specific range of lethal dose (LD₅₀) values as determined through standardized testing.

Causality of Classification: The Role of LD₅₀

The GHS criteria for acute oral toxicity are based on the LD₅₀, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals tested.[5] The classification "Toxic if swallowed" corresponds to GHS Category 3.

Table 1: GHS Criteria for Acute Oral Toxicity

| Category | LD₅₀ (mg/kg body weight) | Hazard Statement |

| 1 | ≤ 5 | H300: Fatal if swallowed |